Product packaging for Recifeiolide(Cat. No.:)

Recifeiolide

Cat. No.: B1238743
M. Wt: 196.29 g/mol
InChI Key: IYNKPPZNZQQWKC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Recifeiolide is a naturally occurring 12-membered macrolide that serves as a valuable compound in organic chemistry and natural product research . It is classified as a macrolactone, a structural motif ubiquitous in many biologically active natural products and pharmaceuticals . Its relatively simple yet rigid macrocyclic structure makes it an ideal target molecule for developing and validating new synthetic methodologies. Researchers have demonstrated its synthesis through various routes, including Lewis acid-mediated oxy-2-oxonia-Cope rearrangement and kinetically E-selective macrocyclic ring-closing metathesis (RCM), highlighting its utility in studying stereoselective macrocyclization techniques . Furthermore, enzymatic approaches utilizing lipase-catalyzed lactonization have been employed for the asymmetric synthesis of its (R)-enantiomer . As such, this compound provides a relevant model system for chemists exploring efficient routes to macrocyclic lactones, which are of longstanding interest in organic synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1238743 Recifeiolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(9E)-12-methyl-1-oxacyclododec-9-en-2-one

InChI

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5+

InChI Key

IYNKPPZNZQQWKC-FNORWQNLSA-N

SMILES

CC1CC=CCCCCCCC(=O)O1

Isomeric SMILES

CC1C/C=C/CCCCCCC(=O)O1

Canonical SMILES

CC1CC=CCCCCCCC(=O)O1

Synonyms

recifeiolide

Origin of Product

United States

Chain Initiation and Elongation:the Synthesis Begins with a Starter Unit E.g., Acetyl Coa Being Loaded Onto the Pks.wikipedia.orgelongation Occurs Through the Sequential Addition of Extender Units E.g., Malonyl Coa or Methylmalonyl Coa .nih.govacs.orgthis Process is Managed by Multi Enzyme Modules Within the Pks, Where Each Module is Responsible for One Cycle of Chain Extension.biorxiv.orgthe Core Domains Within Each Module Include:

Acyltransferase (AT): Selects the appropriate extender unit and transfers it to the Acyl Carrier Protein (ACP). acs.org

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain between the various catalytic domains via a phosphopantetheine arm. nih.govacs.org

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming step, a decarboxylative Claisen condensation between the growing chain (attached to the KS domain) and the new extender unit (attached to the ACP). acs.orgbiorxiv.org

β Keto Group Processing:after Each Condensation, the Resulting β Keto Group Can Be Optionally Modified by a Set of Processing Domains:

Ketoreductase (KR): Reduces the ketone to a hydroxyl group.

Dehydratase (DH): Eliminates water to form a double bond.

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond. The combination of these domains in each module determines the final structure of the polyketide backbone. wikipedia.org

Advanced Methodologies in Total Synthesis of Recifeiolide

The total synthesis of Recifeiolide, a 12-membered macrolide, has been a subject of significant interest, driving the development and application of advanced chemical strategies. Modern synthetic approaches have increasingly focused on efficiency, stereoselectivity, and the ability to construct the macrocyclic core from readily available precursors. Among these, Ring-Closing Metathesis (RCM) and oxidative fragmentation strategies have emerged as powerful and versatile tools, enabling novel disconnections and improved synthetic routes.

Post Pks Tailoring:after the Macrolactone Ring is Formed, It is Often Further Modified by a Series of Tailoring Enzymes. These Enzymes Add Functional and Structural Diversity to the Final Molecule. Common Tailoring Enzymes Include:

Cytochrome P450 Monooxygenases: Catalyze hydroxylation at specific positions on the macrolactone ring. nih.govresearchgate.net

Glycosyltransferases: Attach sugar moieties to the macrolide. researchgate.net

Methyltransferases: Add methyl groups to hydroxyl or other functional groups. researchgate.net

Table of Key Enzymes in Macrolide Biosynthesis

Enzyme/Domain Function
Polyketide Synthase (PKS) Multi-enzyme complex that assembles the polyketide chain.
Acyltransferase (AT) Selects and loads starter and extender units (acyl-CoAs). acs.org
Acyl Carrier Protein (ACP) Tethers and transports the growing polyketide chain. acs.org
Ketosynthase (KS) Catalyzes C-C bond formation via Claisen condensation. biorxiv.org
Ketoreductase (KR) Reduces β-keto groups to β-hydroxyl groups. wikipedia.org
Dehydratase (DH) Dehydrates β-hydroxyl groups to form double bonds. wikipedia.org
Enoylreductase (ER) Reduces double bonds to form saturated bonds. wikipedia.org
Thioesterase (TE) Terminates synthesis via hydrolysis or macrolactonization. acs.orgbiorxiv.org
Tailoring Enzymes Modify the macrolactone scaffold post-synthesis.
Cytochrome P450s Introduce hydroxyl groups via oxidation. nih.govresearchgate.net
Lipase / Esterase Can catalyze lactonization in certain biosynthetic pathways. nih.govnih.gov
Glycosyltransferases Attach various sugar molecules to the macrolide. researchgate.net
Methyltransferases Add methyl groups to the structure. researchgate.net

Investigations into the Biosynthetic Pathway of Recifeiolide

Proposed Macrolactone Biosynthetic Routes

The biosynthesis of Recifeiolide, first isolated from the fungus Cephalosporium recifei, is proposed to follow a polyketide synthase (PKS) pathway. It is suggested that this compound is a hexaketide, meaning it is constructed from six two-carbon units derived from acetate (B1210297). rsc.org This aligns with the general principles of polyketide biosynthesis, where simple acyl-CoA precursors are sequentially condensed to build a linear poly-β-keto chain. wikipedia.orgrasmusfrandsen.dk

The proposed route begins with a starter unit, typically acetyl-CoA, which is elongated by five successive extender units, likely malonyl-CoA. wikipedia.orgnih.gov These condensation reactions are catalyzed by a large, multi-domain enzyme complex known as a Type I Polyketide Synthase. wikipedia.org Following the assembly of the linear hexaketide precursor, the chain is released from the synthase and cyclized to form the characteristic 12-membered lactone ring of this compound. rsc.org The discovery of hydroxylated derivatives, such as 5R-hydroxythis compound from Cladosporium cladosporioides, suggests that tailoring enzymes, potentially cytochrome P450 monooxygenases, may further modify the macrolactone scaffold after its formation. nih.govresearchgate.net

This proposed pathway is consistent with biosynthetic studies of other fungal polyketides, where isotopically labeled acetate has been shown to be incorporated into the final structure. rsc.org While direct genetic and enzymatic evidence for the this compound PKS is still an area of active research, the polyketide hypothesis provides a robust framework for its formation.

Biomimetic Synthetic Approaches to Related Structures

Biomimetic synthesis attempts to replicate the proposed biological pathway in a laboratory setting. For macrolactones like this compound, a key challenge is achieving the macrocyclization of a linear precursor with high efficiency and stereocontrol. researchgate.net Synthetic strategies often focus on mimicking the final lactonization step of the proposed biosynthesis.

One prominent biomimetic approach involves the use of enzymatic catalysts to perform key transformations. For instance, the synthesis of (R)-Recifeiolide has been accomplished using a lipase-catalyzed lactonization of the corresponding linear hydroxy acid. nih.gov This method not only mimics the ring-closing function of the thioesterase domain in PKS systems but also allows for kinetic resolution, yielding an optically pure product. nih.gov Other syntheses have utilized yeast-mediated reductions of ketone precursors to install the correct stereochemistry at the hydroxyl-bearing carbon, another example of using biocatalysts to replicate specific biosynthetic steps. nih.govtandfonline.com

Chemical methods that mimic the cyclization event have also been extensively developed. These often involve activating the terminal carboxyl group of the linear seco-acid to facilitate intramolecular attack by the terminal hydroxyl group. Fragmentation reactions of α-alkoxy hydroperoxides have been applied to the synthesis of (±)-Recifeiolide, representing a purely chemical approach to forming the macrolide ring. chemrxiv.org These synthetic endeavors, which test the feasibility of proposed biosynthetic steps under laboratory conditions, provide valuable indirect support for the proposed biological pathways. chemrxiv.orgamazonaws.com

Enzymatic Steps in Macrolide Biosynthesis (General Context)

Macrolide biosynthesis is a complex process orchestrated by a series of enzymes, with Polyketide Synthases (PKSs) playing the central role. wikipedia.orgresearchgate.net These enzymatic assembly lines are responsible for building the polyketide backbone from simple acyl-CoA precursors. rasmusfrandsen.dknih.gov The process can be broken down into several key enzymatic steps.

Mechanistic Insights into Biological Activities

In Vitro Growth Inhibitory Activity against Cell Lines (e.g., SMMC-7721, HCT116)

Recifeiolide, a 12-membered macrolide, and its analogs have demonstrated notable in vitro growth inhibitory activity against various cancer cell lines. Research has shown that certain 12-membered macrolides exhibit different levels of growth inhibitory activity against human hepatoma SMMC-7721 and human colorectal carcinoma HCT116 cells. researchgate.netresearchgate.net For instance, dendrodolide A, a structurally related 12-membered macrolactone, displayed cytotoxic activity against the SMMC-7721 cell line with an IC50 value of 19.2 μg/mL. researchgate.net Other related macrolides, such as gliorosein (B1671587) and balticolide, have also shown selective cytotoxic activity against the HCT116 cell line. researchgate.net The conformation of the flexible macrolide ring is believed to play a significant role in the cytotoxic properties of these compounds. researchgate.netresearchgate.net

Table 1: In Vitro Cytotoxic Activity of this compound and Related Macrolides

Compound Cell Line Activity Reference
12-membered macrolides (general) SMMC-7721 Growth inhibitory activity researchgate.netresearchgate.net
12-membered macrolides (general) HCT116 Growth inhibitory activity researchgate.netresearchgate.net
Dendrodolide A SMMC-7721 IC50 = 19.2 μg/mL researchgate.net
Gliorosein HCT116 Selective cytotoxic activity researchgate.net
Balticolide HCT116 Selective cytotoxic activity researchgate.net

Cellular Targets and Pathways of Action (e.g., Cytochrome bc1 complex, actin cytoskeleton for related macrolides)

While the specific cellular targets of this compound are not extensively detailed in the provided search results, the mechanisms of action for structurally related macrolides offer valuable insights. For other antiproliferative macrolides like neopeltolide (B1256781) and leucascandrolide, the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain, has been identified as a principal cellular target. acs.orgresearchgate.net Inhibition of this complex disrupts mitochondrial ATP synthesis, providing a molecular basis for their potent antiproliferative activity. acs.orgresearchgate.net Neopeltolide, for instance, acts as a Qo site inhibitor of the bc1 complex. nih.gov

Furthermore, some macrolides are known to interact with the actin cytoskeleton. researchgate.netnih.gov For example, iejimalides are a class of macrolides that exhibit a potent capacity to depolymerize the actin microfilament network, a mechanism that contributes to their anticancer effects. researchgate.netresearchgate.net This interaction with the actin cytoskeleton can affect crucial cellular processes such as cell division, migration, and maintenance of cell shape. nih.gov Although direct evidence for this compound is pending, the established targets of similar macrolides suggest that its biological activities may also be mediated through interference with fundamental cellular machinery like mitochondrial respiration and cytoskeletal dynamics.

Mechanistic Basis for Antibiotic Properties

This compound is recognized as a 12-membered-ring antibiotic. science.govacs.org The antibiotic mechanism of macrolides, in general, involves the inhibition of protein synthesis in bacteria. nih.gov They achieve this by binding to the exit tunnel of the bacterial ribosome, which leads to a halt in the translation of specific protein sequences. nih.gov The interaction is often context-specific, meaning the antibiotic's effectiveness can depend on the amino acid sequence being synthesized. nih.gov

Another aspect of the antibiotic mechanism for some compounds acting on bacteria, particularly Gram-negative bacteria, involves increasing the permeability of the bacterial outer membrane. nih.gov This can make the bacteria more susceptible to the antibiotic itself or to other components of the immune system. nih.gov While the precise mechanistic details for this compound's antibiotic action are not fully elucidated in the provided information, it likely shares the fundamental ribosome-inhibiting properties common to the macrolide class.

Role as Active Principles in Defense Secretions (mechanistic aspects)

This compound has been identified as an active principle in the defense secretions of certain insects, such as the Mexican bean beetle (Epilachna varivestis). researchgate.netresearchgate.netacs.orgresearchgate.net These secretions serve as a chemical defense mechanism against predators. The deterrence of predators, like ants, has been demonstrated for azamacrolide components of these secretions, although the natural secretion itself is often more potent, suggesting a synergistic effect of the combined chemical library. researchgate.net The macrocyclic structure is crucial for this defensive role. The pupal defensive secretions of some beetles are composed of a combinatorial library of macrocyclic polyamines, where the large ring structures are generated from simple building blocks. researchgate.net This combinatorial approach creates significant structural diversity, which is further enhanced by spontaneous intramolecular rearrangements of the macrocycles. researchgate.net The mechanistic basis of this defense lies in the repellent or toxic nature of these compounds to potential threats.

Molecular Level Interactions and Pharmacological Target Elucidation

The elucidation of molecular interactions is key to understanding the pharmacological effects of this compound. For related macrolides that target the cytochrome bc1 complex, molecular modeling studies, including docking and dynamics simulations, have been instrumental. nih.gov These studies have revealed that inhibitors can bind to the Qo site of the complex, forming specific interactions such as π-π stacking with amino acid residues like Phe274 and hydrogen bonds with residues like Glu271 and His161. nih.gov Such detailed interaction mapping allows for the rational design and synthesis of more potent and structurally simpler analogs. nih.gov

For macrolides that interact with the actin cytoskeleton, the binding can lead to depolymerization of the actin filaments. researchgate.netresearchgate.net The interaction between ion channels and the actin cytoskeleton can be direct or mediated by scaffolding proteins, influencing channel activity and localization. nih.gov While specific molecular targets for this compound are still under investigation, the ability of macrocycles to bind to protein targets with high affinity and selectivity is well-established. acs.org This is often due to their pre-organized conformational structure within the ring, which can present a diverse array of functionalities for interaction. acs.org The study of synthetic macrocycles has shown that they can bind to targets not typically considered "druggable" by smaller, more conventional molecules. acs.org

Advanced Spectroscopic and Computational Approaches for Structural Analysis

Elucidation of Absolute Configuration

The determination of the absolute spatial arrangement of atoms in a chiral molecule like Recifeiolide is a critical step in its total synthesis and in understanding its biological activity. The naturally occurring enantiomer has been established as (+)-Recifeiolide, possessing the (R)-configuration. This assignment has been confirmed through various synthetic routes starting from chiral precursors. Beyond synthesis, advanced spectroscopic and computational methods provide powerful tools for the unambiguous determination of absolute stereochemistry.

Modified Mosher's Method

The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols. This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration can be deduced.

For this compound, which contains a secondary alcohol at the C11 position, this method would involve the preparation of both the (S)-MTPA and (R)-MTPA esters. A systematic analysis of the Δδ values for protons on either side of the C11 carbinol center would reveal a consistent pattern of positive and negative values, allowing for the assignment of the (R) or (S) configuration. While the (R)-configuration of natural this compound is known from synthesis, detailed Mosher's analysis data from published literature specifically for this compound esters remains elusive. However, a hypothetical data set illustrating the expected outcome is presented below.

Proton(s)Hypothetical δS (ppm)Hypothetical δR (ppm)Δδ (δS - δR)Inferred Configuration
H-102.402.45-0.05(R)
H-91.651.70-0.05
H-12 (CH₃)1.251.22+0.03

This table is based on the theoretical application of the modified Mosher's method to (R)-Recifeiolide and does not represent published experimental data.

Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TDDFT) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. When coupled with quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT), ECD becomes a predictive tool for stereochemical assignment. acs.orgnih.gov

The process involves calculating the theoretical ECD spectra for both enantiomers of a molecule. The calculated spectrum that matches the experimentally measured spectrum of the natural product confirms its absolute configuration. The accuracy of this method relies on identifying the most stable conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. For a flexible molecule like this compound, this conformational search is a crucial first step. The comparison between the experimental ECD spectrum of (+)-Recifeiolide and the TDDFT-calculated spectra for the (R) and (S) enantiomers would provide a definitive assignment of its absolute configuration.

Conformational Analysis of the Macrolide Ring

The 12-membered macrolide ring of this compound is conformationally flexible, and understanding its preferred shapes in solution is key to comprehending its reactivity and potential biological interactions. Techniques combining NMR spectroscopy and molecular modeling are instrumental in exploring this conformational landscape. nih.govmdpi.comnih.gov

Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (e.g., NOESY or ROESY) provide information about through-space proximities between protons. These experimentally derived distance restraints can be used in conjunction with molecular mechanics and molecular dynamics (MD) simulations to generate and validate low-energy conformational models of the macrolide ring. mdpi.comnih.govresearchgate.net By analyzing coupling constants and NOE correlations, researchers can deduce the predominant solution-state conformation of this compound, providing insights into the spatial relationships of its functional groups.

Application of Advanced NMR Spectroscopy for Structural Characterization

Modern NMR spectroscopy offers a suite of one-dimensional and two-dimensional experiments that are indispensable for the complete structural characterization of molecules like this compound. nih.govnih.govscielo.br Beyond basic ¹H and ¹³C NMR, advanced techniques provide detailed information about connectivity and stereochemistry.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for piecing together the carbon skeleton and identifying the placement of functional groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): As mentioned earlier, these experiments are vital for determining the relative stereochemistry and for conformational analysis by identifying protons that are close in space.

A comprehensive analysis of these advanced NMR datasets allows for the unambiguous assignment of all proton and carbon resonances in the this compound molecule, confirming its constitution and providing the foundational data for more detailed stereochemical and conformational studies.

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Multiplicity
1174.5--
235.22.35m
328.91.55m
............
1168.13.80m
1221.51.20d

This table presents a partial, hypothetical assignment of NMR data for this compound for illustrative purposes.

X-ray Crystallography in Stereochemical Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.govweizmann.ac.il The diffraction of X-rays by the electron cloud of the atoms in a crystal lattice produces a diffraction pattern from which a detailed map of electron density can be calculated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles.

For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity. While obtaining a single crystal of this compound itself might be challenging due to its conformational flexibility and non-polar nature, the preparation of a crystalline derivative can be an effective strategy. By introducing a heavy atom or a rigid, planar group that facilitates crystallization, it is often possible to obtain a structure amenable to X-ray analysis. A successful X-ray crystallographic study of this compound or a suitable derivative would provide unequivocal proof of its solid-state conformation and absolute stereochemistry, corroborating the findings from spectroscopic and computational methods. To date, a published crystal structure of this compound itself has not been readily available in the surveyed literature.

Future Directions and Emerging Research Avenues in Recifeiolide Chemistry

Development of More Sustainable and Efficient Synthetic Routes (Green Chemistry Principles)

The pursuit of "green chemistry" aims to design chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. su.seoalib.com In the context of Recifeiolide synthesis, this involves moving away from lengthy, multi-step procedures that rely on toxic reagents and solvents towards more atom-economical and environmentally benign alternatives. su.se

A significant advancement in this area is the application of catalyst-controlled stereoretentive olefin metathesis. Researchers have demonstrated that ruthenium-based catalysts supported by dithiolate ligands can synthesize E-macrocycles like this compound with exceptional selectivity (>99% E) from diene precursors. rsc.org One particular catalyst allowed for the synthesis of this compound in 80% yield in just 8 hours, a marked improvement in reaction time and efficiency compared to other catalysts. rsc.org This method exemplifies green principles by offering high yield and selectivity, which reduces waste from unwanted isomers. su.sersc.org

Chemoenzymatic synthesis represents another promising green approach. epa.gov These methods combine the selectivity of biological catalysts (enzymes) with the flexibility of traditional chemical synthesis. chemrxiv.org For instance, the pikromycin (B1677795) polyketide synthase (PKS) system has been used to create diverse 14-membered macrolactones from unnatural building blocks. chemrxiv.org While not directly applied to the 12-membered this compound, this platform demonstrates the potential for using engineered enzyme systems to produce macrolide scaffolds sustainably, often in aqueous media and at ambient temperatures. epa.govchemrxiv.org Further research could adapt such enzymatic systems for the efficient production of this compound and its derivatives.

Table 1: Comparison of Catalysts in Stereoretentive Metathesis for Macrocycle Synthesis

CatalystTarget MacrocycleReaction Time (h)Yield (%)E/Z SelectivityReference
Catalyst 2 (Ru-based)12-membered lactone2466%>99% E rsc.org
Catalyst 4 (Ru-based, dithiolate ligand)12-membered lactone572%>99% E rsc.org
Catalyst 4 (Ru-based, dithiolate ligand)This compound880%>99% E rsc.org

Exploration of Novel Biological Targets and Mechanistic Pathways

While this compound itself is known primarily as a simple antibiotic macrolide, its full biological activity profile and specific molecular targets are not extensively characterized. rsc.orgvdoc.pub The future of this compound research lies in a deeper exploration of its mechanism of action and its potential interaction with novel biological targets, moving beyond its general classification. rsc.org

The majority of well-studied macrolide antibiotics, such as Erythromycin, function by binding to the bacterial ribosome and inhibiting protein synthesis. nih.govnih.gov Advanced methods like X-ray crystallography and cryo-electron microscopy have been crucial in elucidating these interactions for complex macrolides. nih.govmdpi.com A key research avenue would be to apply these structural biology techniques to determine if this compound shares this mechanism and to identify its specific binding site on the ribosome. Understanding these interactions at an atomic level is the first step toward rationally designing more potent derivatives. mdpi.com

Beyond antibacterial activity, many natural products possess a wide spectrum of biological effects. researchgate.net Future research should involve broad-based biological screening of this compound against various cell lines and enzyme panels to uncover potential new activities, such as antifungal, anti-inflammatory, or cytotoxic effects. vdoc.pubresearchgate.net If a new activity is identified, subsequent studies would focus on target deconvolution to pinpoint the responsible protein or pathway. This could reveal unexpected therapeutic potential for the this compound scaffold.

Rational Design of Second-Generation Analogs with Modulated Bioactivity

Rational drug design, informed by an understanding of structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. nih.gov For this compound, this involves the targeted synthesis of analogs where specific parts of the molecule are modified to enhance potency, improve selectivity, or introduce new biological functions. nih.govproquest.com

The chemical structure of this compound offers several key positions for modification:

The Hydroxyl Group: This group can be esterified, etherified, or oxidized to a ketone to probe its importance in target binding.

The Methyl Group: The stereochemistry of this group can be altered, or it can be replaced with other alkyl or functionalized chains to explore the steric and electronic requirements of the binding pocket.

The Lactone Ring: The ring size could be expanded or contracted, or the ester linkage could be replaced with a more stable amide (to form a lactam) or other bioisosteres. nih.gov

Structure-based design can be employed if a high-resolution structure of this compound bound to its target becomes available. mdpi.com Computational docking could then be used to predict which modifications would lead to improved binding affinity. researchgate.net For example, if a hydrophobic pocket is identified near the methyl group, analogs with larger alkyl chains could be designed to fill this pocket and increase potency. In the absence of a target structure, a ligand-based approach can be used, where a series of analogs are synthesized and tested to build a SAR model that guides further optimization. nih.gov

Table 2: Hypothetical Design of this compound Analogs for SAR Studies

Analog TypeStructural ModificationHypothesized Effect on BioactivityRationale
Keto-RecifeiolideOxidation of C11-hydroxyl to a ketoneAlter hydrogen bonding capacityProbes the role of the hydroxyl as a hydrogen bond donor/acceptor.
Epi-RecifeiolideInversion of stereochemistry at C10-methyl groupProbe steric tolerance of binding siteDetermines the importance of the natural stereoconfiguration for activity.
Deoxy-RecifeiolideRemoval of the C11-hydroxyl groupEvaluate importance of polarityAssesses the contribution of the hydroxyl group to binding and solubility.
Homo-RecifeiolideExpansion of the macrolide ring to 13 membersModify conformational flexibility and bindingInvestigates the optimal ring size for target interaction.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for key transformations in this compound synthesis, such as the crucial ring-closing metathesis step. preprints.org By training on existing reaction databases, these models can suggest conditions that maximize yield and selectivity, reducing the need for extensive experimental screening.

Table 3: Application of AI/ML Tools in this compound Synthesis

AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Retrosynthetic PlanningAI algorithms predict a series of reactions to break down a target molecule into simpler starting materials. engineering.org.cnGenerates multiple, ranked synthetic routes to this compound, highlighting novel or more efficient disconnections.
Forward Reaction PredictionGiven reactants and conditions, an AI model predicts the likely products and their yields. mdpi.comValidates proposed steps in a synthetic route and helps identify potential side reactions before experimentation.
Reaction OptimizationMachine learning models analyze parameter space to find optimal reaction conditions for yield and selectivity. preprints.orgIdentifies the best catalyst, solvent, and temperature for the ring-closing metathesis or other key steps, saving time and resources.
Automated SynthesisAI-driven software controls robotic platforms to execute a planned synthesis with minimal human intervention. pharmafeatures.comEnables high-throughput synthesis of this compound analogs for rapid SAR screening.

Expanding the Scope of Macrolide Synthesis Methodologies

Research into this compound synthesis contributes to and benefits from the broader field of macrolide chemistry. Methodologies developed for more complex macrolides can often be adapted for simpler scaffolds, and new reactions tested on this compound can provide a proof-of-concept for broader applications.

One major area of advancement is the development of novel macrocyclization techniques. While ring-closing metathesis (RCM) is powerful, chemists continue to explore other strategies like transition-metal-catalyzed couplings, radical-mediated cyclizations, and modern macrolactonization methods. researchgate.netresearchgate.net For example, a recent breakthrough platform for total synthesis allows for the convergent assembly of macrolides from simple chemical building blocks, offering unprecedented versatility. nih.gov Applying such a modular platform to this compound could enable the rapid generation of a diverse library of analogs.

Q & A

Q. What methodologies are recommended for the initial identification and characterization of Recifeiolide in a novel study?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, HPLC-MS) to confirm structural identity, supplemented by comparison with published spectral databases . For purity assessment, use chromatography (e.g., GC or HPLC) with certified reference materials. Include detailed protocols for solvent systems, instrumentation parameters, and calibration standards to ensure reproducibility . Cross-reference findings with primary literature to validate results and address discrepancies .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Methodological Answer: Adopt a stepwise approach:

Optimize reaction conditions : Use design-of-experiments (DoE) to test variables (temperature, catalysts, solvent ratios) and identify critical parameters .

Document intermediates : Characterize each synthetic intermediate via FT-IR and mass spectrometry to track byproducts .

Validate reproducibility : Conduct triplicate trials under identical conditions and report yield, purity, and error margins .

Publish detailed protocols : Include equipment specifications, safety considerations, and failure analyses to aid replication .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

Methodological Answer:

  • Database selection : Use specialized chemistry databases (e.g., SciFinder, Reaxys) to filter peer-reviewed studies and patents .
  • Keyword refinement : Combine terms like "this compound biosynthesis," "structural analogs," and "bioactivity" to capture interdisciplinary findings .
  • Critical appraisal : Evaluate sources for methodological rigor (e.g., sample size, controls) and flag studies with incomplete experimental details .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-analysis framework : Systematically compare variables such as assay type (e.g., in vitro vs. in vivo), dosage, and cell lines used .
  • Control for confounding factors : Replicate conflicting studies under standardized conditions, adjusting variables like solvent carriers or incubation times .
  • Statistical reconciliation : Apply multivariate analysis to isolate variables influencing bioactivity outcomes, reporting confidence intervals and effect sizes .

Q. What advanced methodologies are suitable for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Computational modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict target binding sites, validated by mutagenesis assays .
  • Omics integration : Combine transcriptomics and proteomics to identify pathway disruptions post-Recifeiolide exposure, correlating with phenotypic changes .
  • Single-molecule techniques : Employ AFM or single-molecule fluorescence to observe real-time interactions between this compound and cellular targets .

Q. How can researchers ensure ethical and novel contributions when proposing new applications for this compound?

Methodological Answer:

  • FINER criteria : Align research goals with Feasibility, Interest, Novelty, Ethics, and Relevance . For example, prioritize understudied applications (e.g., antimicrobial resistance) over well-documented ones.
  • Preclinical validation : Use in silico toxicity prediction tools (e.g., ProTox-II) and in vitro cytotoxicity assays to address ethical concerns early .
  • Gap analysis : Map existing patents and publications to identify uncharted therapeutic or industrial niches .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, reporting R² and p-values .
  • Error propagation : Quantify uncertainties in combined experimental steps (e.g., synthesis yield ± bioassay variability) using Monte Carlo simulations .
  • Data transparency : Share raw datasets in repositories like Zenodo, annotated with metadata (e.g., instrument calibration dates) .

Q. How should researchers address variability in this compound sample preparation across laboratories?

Methodological Answer:

  • Standardized protocols : Adopt ISO guidelines for subsampling (e.g., coning and quartering) to minimize heterogeneity .
  • Inter-lab validation : Conduct round-robin trials with partner institutions, comparing purity and bioactivity metrics under shared protocols .
  • Error reporting : Include subsampling errors (e.g., %RSD) in publications to contextualize data variability .

Research Design & Validation

Q. What criteria define a robust experimental design for studying this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated stability testing : Expose this compound to controlled stressors (UV light, humidity) and monitor degradation via HPLC-UV .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under real-world conditions, validating with long-term storage trials .
  • Negative controls : Include solvent-only and light-protected samples to isolate degradation pathways .

Q. How can researchers validate hypothetical biosynthetic pathways for this compound?

Methodological Answer:

  • Isotopic labeling : Trace ¹³C/²H incorporation in precursors via LC-MS to confirm pathway intermediates .
  • Gene knockout studies : Use CRISPR/Cas9 to disrupt putative biosynthetic genes in host organisms, correlating with this compound yield changes .
  • Enzymatic assays : Purify candidate enzymes and measure substrate conversion rates in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.